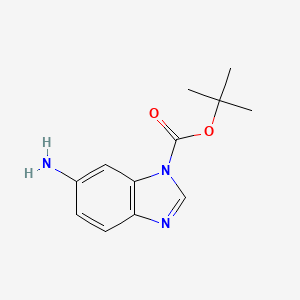

6-Amino-1-Boc-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-aminobenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-14-9-5-4-8(13)6-10(9)15/h4-7H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEJJWSYTVJMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301200042 | |

| Record name | 1,1-Dimethylethyl 6-amino-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297756-32-2 | |

| Record name | 1,1-Dimethylethyl 6-amino-1H-benzimidazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297756-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 6-amino-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Amino-1-Boc-benzimidazole synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Amino-1-Boc-benzimidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a pivotal building block in contemporary medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the targeted placement of a Boc-protected nitrogen and a reactive amino group offers synthetic versatility for creating diverse molecular libraries.[1][2][3] This document details a field-proven synthetic protocol, explains the causal reasoning behind experimental choices, and outlines a rigorous analytical workflow for structural verification and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for utilizing this important intermediate.

Introduction: The Strategic Importance of this compound

Benzimidazole derivatives are at the core of numerous therapeutic agents, exhibiting a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5] Their structural resemblance to naturally occurring purines allows them to interact with various biological targets. The strategic value of this compound lies in its dual functionality:

-

The 6-Amino Group: This primary amine serves as a crucial synthetic handle for subsequent modifications. It can be readily acylated, alkylated, or transformed into other functional groups, enabling the exploration of structure-activity relationships (SAR) at this position.

-

The 1-Boc Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for nitrogen atoms in organic synthesis.[6][7] It provides steric hindrance and electronic deactivation to the N-1 position of the imidazole ring, preventing unwanted side reactions. Critically, the Boc group can be cleaved under specific acidic conditions, allowing for subsequent functionalization at the N-1 position if desired, thereby offering an orthogonal protection strategy.[6][7]

This guide provides a robust methodology for the preparation of this key intermediate, ensuring high yield and purity for downstream applications.

Synthesis of this compound

The most direct and efficient route to synthesize this compound is through the selective N-protection of the commercially available starting material, 6-aminobenzimidazole.

Synthetic Strategy and Mechanistic Rationale

The core of the synthesis is the reaction of an imidazole nitrogen with di-tert-butyl dicarbonate (Boc₂O). While 6-aminobenzimidazole has three nucleophilic nitrogen atoms (two in the imidazole ring and the exocyclic amino group), the imidazole nitrogens are generally more nucleophilic and sterically accessible for this transformation. The reaction is typically performed in the presence of a base to facilitate the deprotonation of the imidazole N-H, enhancing its nucleophilicity, and to neutralize the acidic byproducts.

The mechanism involves the nucleophilic attack of the N-1 nitrogen of the benzimidazole ring on one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a stable leaving group (tert-butoxycarbonate), which subsequently decomposes to tert-butanol and carbon dioxide.

Synthesis Workflow Diagram

Sources

- 1. jetir.org [jetir.org]

- 2. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Physicochemical Characterization of tert-butyl 6-amino-1H-benzo[d]imidazole-1-carboxylate: A Methodological Framework

An In-Depth Technical Guide:

Abstract

Tert-butyl 6-amino-1H-benzo[d]imidazole-1-carboxylate is a pivotal intermediate in contemporary drug discovery, prized for its versatile benzimidazole core and the synthetically crucial 6-amino functional group. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic media, making it an ideal scaffold for constructing diverse molecular libraries. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring analytical purity, and predicting its behavior in biological systems. This guide, designed for researchers and drug development professionals, provides a comprehensive methodological framework for the synthesis, purification, and in-depth physicochemical characterization of this compound. It moves beyond a simple data sheet to explain the causality behind experimental choices, offering robust, self-validating protocols for structural elucidation and the determination of key physical constants.

The Strategic Importance of the N-Boc-6-aminobenzimidazole Scaffold

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The presence of a primary amino group at the 6-position provides a critical handle for synthetic diversification, allowing for the introduction of various substituents to modulate pharmacological activity and pharmacokinetic profiles.

The introduction of the tert-butoxycarbonyl (Boc) group at the N-1 position of the imidazole ring serves two primary purposes:

-

Chemical Stability and Reactivity Control : The Boc group is an acid-labile protecting group that deactivates the N-1 nitrogen, preventing unwanted side reactions during subsequent functionalization of the 6-amino group.[3][4] It is stable to most nucleophilic and basic conditions, enabling orthogonal protection strategies.[3]

-

Enhanced Solubility : The bulky and lipophilic tert-butyl moiety significantly improves the compound's solubility in common organic solvents used in synthesis and chromatography, simplifying purification and handling.[5]

This combination of a versatile core, a reactive functional handle, and a robust protecting group makes tert-butyl 6-amino-1H-benzo[d]imidazole-1-carboxylate a high-value building block for generating compound libraries aimed at various therapeutic targets.[6][7]

Core Physicochemical Properties: Predicted and Experimental

| Property | Value / Predicted Range | Method of Determination / Source |

| Molecular Formula | C₁₂H₁₅N₃O₂ | - |

| Molecular Weight | 233.27 g/mol | Calculated[8] |

| Appearance | Off-white to light brown solid (Expected) | Visual Inspection |

| Melting Point | To be determined | Protocol 3.3.1 |

| XLogP3 (Lipophilicity) | 2.1 (Calculated for 5-amino isomer) | PubChem[8] |

| pKa (Acid Dissociation Constant) | 4.5 - 6.0 (Predicted Range) | Protocol 3.3.2; Based on benzimidazole derivatives[9][10] |

| Solubility | Soluble in DCM, DMSO, EtOAc; Poorly soluble in water (Predicted) | Protocol 3.3.3 |

| Hydrogen Bond Donor Count | 1 (Calculated for 5-amino isomer) | PubChem[8] |

| Hydrogen Bond Acceptor Count | 4 (Calculated for 5-amino isomer) | PubChem[8] |

| Polar Surface Area | 70.1 Ų (Calculated for 5-amino isomer) | PubChem[8] |

Experimental Protocols for Comprehensive Characterization

As a Senior Application Scientist, the emphasis is not just on the data but on the integrity of the methods used to generate it. The following protocols are designed to be self-validating, providing a clear rationale for each step.

Synthesis and Purification Workflow

The synthesis of the target compound is typically achieved by protecting commercially available 6-aminobenzimidazole. The subsequent purification is critical for obtaining material suitable for accurate physicochemical analysis.

Caption: Workflow for Synthesis and Purification.

Protocol 3.1.1: Synthesis via N-Boc Protection

-

Dissolution: Dissolve 6-aminobenzimidazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Causality: DMAP is a highly effective acylation catalyst that accelerates the reaction between the imidazole nitrogen and the Boc anhydride.[11]

-

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 7:3 Benzene:Acetone.[12]

-

Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Protocol 3.1.2: Purification by Flash Column Chromatography

-

Column Preparation: Pack a silica gel column with a hexane slurry.

-

Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 10% to 50%). Collect fractions based on TLC analysis.

-

Final Step: Combine the pure fractions and remove the solvent under vacuum to yield the purified product.

Structural Elucidation

Confirmation of the chemical structure is the foundation of all subsequent analyses.

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Analysis:

-

Expected Signals:

-

A sharp singlet integrating to 9 protons around δ 1.6-1.7 ppm , characteristic of the tert-butyl (Boc) group.[15]

-

A broad singlet integrating to 2 protons for the -NH₂ group. Its chemical shift is concentration-dependent.

-

A set of signals in the aromatic region (δ 7.0-8.0 ppm ) corresponding to the three protons on the benzene ring. The specific splitting pattern will confirm the 6-amino substitution pattern.

-

A singlet around δ 8.0-8.5 ppm for the C2-H proton of the imidazole ring.

-

-

-

¹³C NMR Analysis:

-

Expected Signals:

-

Signals around δ 28 ppm (3 carbons, CH₃ of Boc) and δ 80-85 ppm (quaternary carbon of Boc).[13]

-

Multiple signals in the aromatic region (δ 110-150 ppm ) for the benzimidazole core carbons.

-

A carbonyl signal around δ 150-155 ppm for the carbamate.

-

-

Protocol 3.2.2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

-

Validation: The primary validation is the detection of the protonated molecular ion [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass (C₁₂H₁₆N₃O₂⁺ = 234.1288). This provides unequivocal confirmation of the elemental composition.

Determination of Physicochemical Constants

Caption: Workflow for pKa Determination via Capillary Electrophoresis.

Protocol 3.3.1: Melting Point Determination

-

Sample Preparation: Load a small amount of the dry, crystalline solid into a capillary tube.

-

Analysis: Place the tube in a calibrated melting point apparatus. Heat slowly (1-2 °C/min) near the expected melting point.

-

Validation: Record the temperature range from the first appearance of liquid to complete liquefaction. A sharp melting range (≤ 2 °C) is a strong indicator of high purity.

Protocol 3.3.2: pKa Determination by Capillary Electrophoresis (CE)

-

Causality: CE is a powerful technique for pKa determination because it physically separates molecules based on their charge-to-size ratio. By measuring the compound's electrophoretic mobility across a range of pH values, one can directly observe the transition from the protonated (charged) to the neutral form, allowing for precise pKa calculation.[9][16]

-

System Preparation: Use a fused-silica capillary. Prepare a series of background electrolytes (buffers) with known pH values spanning the expected pKa range (e.g., from pH 3.0 to 7.0).

-

Sample Analysis: For each pH point, rinse the capillary with the corresponding buffer. Inject a small plug of the sample solution. Apply voltage and record the migration time. A neutral marker (like DMSO) should be co-injected to measure the electroosmotic flow.

-

Calculation:

-

Calculate the effective electrophoretic mobility (µ_eff) at each pH.

-

Plot µ_eff versus the buffer pH.

-

-

Result: The data will form a sigmoidal curve. The pKa is the pH value at the inflection point of the curve, which corresponds to the point of half-maximal mobility.[10]

Protocol 3.3.3: Semi-Quantitative Solubility Assessment

-

Solvent Panel: Select a panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS), dichloromethane, ethyl acetate, DMSO).

-

Procedure: Add a fixed amount of the compound (e.g., 1 mg) to a fixed volume of each solvent (e.g., 1 mL) in separate vials.

-

Observation: Stir or sonicate the vials for a set time. Visually inspect for complete dissolution. This provides a qualitative assessment (e.g., "soluble," "sparingly soluble," "insoluble") crucial for selecting solvents for reactions, purification, and biological assays.

Purity and Stability Assessment

Protocol 3.4.1: Purity by Reverse-Phase HPLC (RP-HPLC)

-

Method Setup:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Start with a high concentration of A and ramp up to a high concentration of B over 15-20 minutes.

-

Detection: UV detector at a wavelength of maximum absorbance (determined by UV-Vis scan, likely ~254 nm or 280 nm).

-

-

Analysis: Inject a solution of the compound. Purity is reported as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for drug discovery applications.

-

Causality: This method separates compounds based on their polarity. It is the gold standard for quantitative purity assessment in the pharmaceutical industry.[17]

-

Application as a Core Synthetic Intermediate

The true value of this molecule lies in its potential for derivatization. The 6-amino group is a nucleophile that can readily participate in a variety of coupling reactions to build molecular complexity.

Caption: Role as a versatile synthetic building block.

The established physicochemical profile is critical for these applications. For example:

-

Solubility data informs the choice of reaction solvents.

-

pKa data is essential for selecting the appropriate base and pH conditions for coupling reactions.

-

HPLC methods are used to monitor the progress of these reactions and purify the resulting products.

The final deprotection of the Boc group, typically using a strong acid like trifluoroacetic acid (TFA) in dichloromethane, yields the final N-H benzimidazole, a common feature in many biologically active molecules.[4][11]

Conclusion

Tert-butyl 6-amino-1H-benzo[d]imidazole-1-carboxylate is more than a simple chemical; it is a strategic tool for accelerating drug discovery. The methodological framework presented here provides the necessary protocols to establish a comprehensive and reliable physicochemical profile for this key intermediate. By understanding and experimentally validating its properties—from molecular structure and purity to pKa and solubility—researchers can unlock its full potential, enabling the efficient and rational design of novel therapeutics.

References

- Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. (2020).

- Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (2009). PubMed.

- SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. (2022). IJCRT.org.

- Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (2009).

- SUPPLEMENTARY INFORMATION.Macmillan Group - Princeton University.

- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

- A Comparative Study of the Lipophilicity of Benzimidazole and Benztriazole Deriv

- Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. (2015). Semantic Scholar.

- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). MDPI.

- Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. (2022). Australian Journal of Chemistry.

- Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. (2015).

- tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxyl

- Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. (2010).

- tert-butyl 6-amino-1H-indazole-1-carboxyl

- NMR Spectra for benzimidazole deriv

- Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). PubMed Central.

- tert-Butyl 4-(1H-benzimidazol-2-yl)

- NMR Data for tert-butyl carbamates.

- tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)

- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI.

- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc.

- Boc-Protected Amino Groups.Organic Chemistry Portal.

- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] and imidazo-[2,1-b]-thiazole carboxamides.PubMed Central.

- Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole.

- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central.

- Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. (2018).

- tert-Butyloxycarbonyl protecting group.Wikipedia.

- Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. (2021). PubMed.

- BOC Protection and Deprotection.Hebei Boze Chemical Co., Ltd..

- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (2012). PubMed Central.

- BOC Protection and Deprotection.J&K Scientific LLC.

- Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)

Sources

- 1. ijpsm.com [ijpsm.com]

- 2. mdpi.com [mdpi.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. ODM tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 6. connectsci.au [connectsci.au]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate | C12H15N3O2 | CID 53406968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

- 12. ijcrt.org [ijcrt.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Amino-1-Boc-benzimidazole

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the key synthetic intermediate, 6-Amino-1-Boc-benzimidazole (tert-butyl 6-amino-1H-benzimidazole-1-carboxylate). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers predictive interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and data from analogous structures. Included are detailed, field-tested protocols for data acquisition and visual workflows to guide interpretation, ensuring both scientific integrity and practical utility in a laboratory setting.

Introduction

This compound is a crucial building block in medicinal chemistry. The benzimidazole core is a privileged scaffold found in numerous pharmaceuticals, while the strategically placed amino group provides a vector for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group on the imidazole nitrogen allows for selective reactions at other positions. Accurate and unambiguous structural confirmation of this intermediate is paramount to the success of a synthetic campaign. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization process. This guide provides a detailed examination of the expected spectroscopic signature of this compound and the methodologies to acquire and interpret this data.

Molecular Structure and Predicted Spectroscopic Features

Before delving into the specific techniques, it is essential to analyze the molecular structure to anticipate the key spectroscopic signals.

Structure: tert-butyl 6-amino-1H-benzimidazole-1-carboxylate Molecular Formula: C₁₂H₁₅N₃O₂[1] Molecular Weight: 233.27 g/mol [1]

The molecule can be dissected into three key regions:

-

The Benzimidazole Core: An aromatic system that will show characteristic signals in the aromatic region of NMR spectra and specific C=C and C=N vibrations in IR.

-

The Amino Group (-NH₂): Located at the 6-position, this group will produce characteristic N-H stretches in the IR spectrum and influence the electronic environment of the aromatic ring.

-

The Boc Protecting Group (-C(O)O-t-Bu): This group is highly diagnostic, with a strong carbonyl (C=O) stretch in the IR and a prominent, high-intensity singlet from the nine equivalent methyl protons in the ¹H NMR spectrum.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Expertise & Experience: The Choice of Solvent

The choice of deuterated solvent is critical. While Chloroform-d (CDCl₃) is common, benzimidazoles can exhibit prototropic tautomerism, where the N-H proton can exchange between the two nitrogen atoms. This exchange can be fast on the NMR timescale, leading to averaged signals and loss of information[2]. Solvents like Dimethyl sulfoxide-d₆ (DMSO-d₆) are known to slow this proton exchange, providing a clearer spectrum where distinct aromatic signals can be resolved[2]. Furthermore, the amino (-NH₂) protons are more likely to be observed as distinct signals in DMSO-d₆. Therefore, DMSO-d₆ is the recommended solvent for a comprehensive analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The expected proton NMR signals are detailed below. Chemical shifts (δ) are predicted based on known values for similar structures and substituent effects.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~8.10 | Singlet (s) | 1H | H-2 | The proton at the 2-position of the benzimidazole ring is a singlet and typically the most downfield of the heterocyclic protons. |

| ~7.45 | Doublet (d) | 1H | H-4 | This proton is adjacent to the Boc-protected nitrogen and will be coupled to H-5. |

| ~7.15 | Doublet (d) | 1H | H-7 | This proton appears as a singlet-like doublet due to small coupling and is often found upfield of H-4. |

| ~6.70 | Doublet of doublets (dd) | 1H | H-5 | Coupled to both H-4 and H-7 (meta-coupling might be small). Its chemical shift is influenced by the electron-donating amino group at C-6. |

| ~5.50 | Broad Singlet (br s) | 2H | -NH₂ | The amino protons are exchangeable and often appear as a broad signal. Integration confirms two protons. |

| ~1.60 | Singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet, a hallmark of the Boc group[3]. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon spectrum provides complementary information, confirming the carbon skeleton.

| Predicted δ (ppm) | Assignment | Rationale & Causality |

| ~148.5 | C=O | The carbonyl carbon of the Boc group is characteristically found in this region[4]. |

| ~145.0 | C-6 | Carbon bearing the amino group, significantly shielded. |

| ~142.0 | C-2 | The carbon between the two nitrogens in the imidazole ring. |

| ~140.0, ~133.0 | C-7a, C-3a | Quaternary carbons of the fused rings. Assignments can be ambiguous without 2D NMR. |

| ~120.0 | C-4 | Aromatic CH carbon. |

| ~115.0 | C-5 | Aromatic CH carbon, shielded by the adjacent amino group. |

| ~105.0 | C-7 | Aromatic CH carbon, significantly shielded. |

| ~83.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group[4]. |

| ~28.0 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group, giving a strong signal[4]. |

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified this compound sample[5].

-

Dissolve the sample in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry vial[5]. Ensure complete dissolution, using gentle vortexing if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube[6][7]. Avoid introducing particulate matter.

-

The final solution height in the tube should be approximately 5 cm[6].

-

-

Spectrometer Setup & Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape[5].

-

Acquire a standard ¹H spectrum (e.g., 16-32 scans).

-

Acquire a proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans, depending on concentration).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO septet at 39.52 ppm[8].

-

Visualization: NMR Data Interpretation Workflow

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation[9].

Predicted IR Spectrum

The presence of N-H, C=O, C-N, and aromatic C-H bonds will give rise to a characteristic IR spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium, Sharp (2 bands) |

| 3150 - 3000 | Aromatic C-H Stretch | Benzimidazole Ring | Medium to Weak |

| 2980 - 2960 | Aliphatic C-H Stretch | tert-Butyl Group | Medium |

| ~1725 | C=O Stretch | Boc Carbamate | Strong, Sharp |

| 1620 - 1580 | N-H Bend / Aromatic C=C Stretch | Amine / Benzimidazole | Medium |

| 1500 - 1400 | Aromatic C=C Stretch | Benzimidazole Ring | Medium |

| 1250 & 1150 | C-O and C-N Stretch | Boc Carbamate | Strong |

Trustworthiness: The most diagnostic peak is the strong, sharp carbonyl stretch around 1725 cm⁻¹. Its presence, along with the characteristic N-H stretches of the primary amine and the C-H stretches of the aromatic and aliphatic portions, provides a reliable fingerprint for the target molecule[10][11][12].

Protocol for ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft tissue dampened with isopropanol and allow it to dry completely[13][14].

-

Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances[14].

-

Sample Analysis: Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal[15].

-

Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹[14].

-

Clean Up: Retract the pressure arm, remove the sample, and clean the crystal thoroughly with isopropanol and a soft tissue.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) in positive ion mode is ideal for this type of molecule, as the basic nitrogen atoms are readily protonated[16].

Predicted Mass Spectrum (ESI+)

-

Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺. For C₁₂H₁₅N₃O₂, the expected m/z (mass-to-charge ratio) would be 234.12. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Key Fragments: The Boc group is notoriously labile in the mass spectrometer. The most common and diagnostic fragmentation pathways involve its loss:

Protocol for LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

LC Method:

-

MS Method (ESI Positive Mode):

-

Ion Source: Electrospray Ionization (ESI), positive polarity[16].

-

Scan Range: m/z 50-500.

-

Capillary Voltage: ~3-4 kV.

-

Gas Flow/Temperature: Optimize desolvation gas flow and temperature according to the instrument manufacturer's recommendations.

-

Visualization: Predicted ESI-MS Fragmentation Pathway

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and MS. The key spectroscopic identifiers are:

-

¹H NMR: A sharp 9H singlet around 1.60 ppm and distinct aromatic signals.

-

IR: A strong carbonyl absorption near 1725 cm⁻¹ and two sharp N-H bands between 3450-3300 cm⁻¹.

-

MS: A protonated molecular ion at m/z 234 and a characteristic neutral loss of 56 Da or 100 Da.

By following the detailed protocols and understanding the interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this vital synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

SOP Guide for Pharma. (2025). Analytical Method Development: ATR-FTIR Method SOP – V 2.0. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

(n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

-

Gopi, H., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 929-938. Retrieved from [Link]

-

Tanaka, K., et al. (2021). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molecules, 26(11), 3328. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Catalytic Asymmetric Synthesis of Benzimidazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

-

Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-AMINO-1-METHYL-BENZIMIDAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Paz-López, M., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(1), 1. Retrieved from [Link]

-

Van Berkel, G. J., et al. (2003). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 14(7), 770-779. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

(n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl isopropylcarbamate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Martínez-Alanis, P. R., et al. (2010). Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. Synlett, 2010(03), 423-426. Retrieved from [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Shimadzu. (n.d.). Interfaces for LC-MS. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Molecules, 28(24), 8089. Retrieved from [Link]

-

Leito, I., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Journal of The American Society for Mass Spectrometry, 28(9), 1857-1860. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1757-1765. Retrieved from [Link]

-

Li, Y., et al. (2018). Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Journal of Analytical Toxicology, 42(8), 564-572. Retrieved from [Link]

-

Hulme, C., et al. (2011). Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. ACS Combinatorial Science, 13(5), 488-493. Retrieved from [Link]

-

Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 26(10), 1756-1765. Retrieved from [Link]

-

ResearchGate. (n.d.). Best conditions for the N-Boc protection of amines in the presence of PINZS. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate | C12H15N3O2 | CID 53406968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. scribd.com [scribd.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. mt.com [mt.com]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Infrared Spectrometry [www2.chemistry.msu.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 15. agilent.com [agilent.com]

- 16. nebiolab.com [nebiolab.com]

- 17. reddit.com [reddit.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. rsc.org [rsc.org]

- 20. academic.oup.com [academic.oup.com]

The Pharmacological Potential of 6-Amino-1-Boc-benzimidazole Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzimidazole core is a recurring motif, celebrated for its structural resemblance to endogenous purines and its consequent ability to interact with a wide array of biological targets.[1][2][3] This guide focuses on a specific, yet highly promising, class of these compounds: 6-Amino-1-Boc-benzimidazole derivatives . The strategic placement of an amino group at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position provides a versatile scaffold for the synthesis of novel therapeutic agents. The amino group serves as a key pharmacophore and a synthetic handle for further derivatization, while the Boc group offers a stable yet readily cleavable protecting group, crucial for multi-step synthetic strategies.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed to transcend a mere listing of facts, instead offering a narrative that weaves together synthetic rationale, mechanistic insights, and practical experimental guidance. Our exploration will delve into the significant anticancer, antimicrobial, and antiviral potential of this compound class, grounded in the broader context of benzimidazole pharmacology.

I. The Strategic Significance of the this compound Core

The this compound scaffold is not just another heterocyclic compound; its architecture is intrinsically designed for drug discovery. The benzene portion of the benzimidazole ring system offers sites for substitution that can modulate lipophilicity and pharmacokinetic properties. The imidazole moiety, with its basic nitrogen atoms, is crucial for forming key interactions with biological targets, such as hydrogen bonding.

The 6-amino group is a particularly noteworthy feature. Its presence can significantly influence the electronic properties of the benzimidazole ring and provides a nucleophilic center for the introduction of a wide variety of substituents. This allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.[4] Furthermore, the 1-Boc protecting group is a deliberate choice for synthetic tractability. Its steric bulk can direct reactions to other positions on the benzimidazole ring, and its lability under acidic conditions allows for its removal at a desired stage of the synthesis, revealing a secondary amine for further functionalization.

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzimidazole derivatives have emerged as potent anticancer agents, acting through a multitude of mechanisms that strike at the heart of cancer biology.[3][5][6] Derivatives of the this compound core are poised to contribute significantly to this field, with the 6-amino group offering a prime location for modifications that can enhance potency and selectivity.

A. Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

A primary mode of anticancer action for many benzimidazole derivatives is their ability to interact with DNA.[1][2] Their planar structure allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to apoptosis. Furthermore, these compounds can inhibit topoisomerases, enzymes critical for resolving DNA supercoiling during replication. This inhibition leads to DNA strand breaks and cell death.[3] The introduction of bulky or charged side chains at the 6-amino position can enhance these interactions.

B. Emerging Anticancer Strategies

Recent research has highlighted the role of benzimidazole derivatives in modulating epigenetic targets, such as histone deacetylases (HDACs), which are often dysregulated in cancer.[7] Additionally, they have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.[3] The this compound scaffold provides a platform to design derivatives that can selectively target these pathways.

Experimental Workflow: Evaluation of Anticancer Activity

A robust evaluation of the anticancer potential of novel this compound derivatives requires a multi-tiered experimental approach.

Workflow Diagram: Anticancer Evaluation

Caption: A streamlined workflow for assessing antimicrobial activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

-

Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Antiviral Potential: A Promising Frontier

Benzimidazole derivatives have demonstrated significant promise as antiviral agents, exhibiting activity against a range of RNA and DNA viruses. [8][9]The this compound scaffold represents a valuable starting point for the development of novel antiviral therapeutics.

A. Mechanism of Action: Interference with the Viral Life Cycle

The antiviral mechanisms of benzimidazoles are diverse and can target various stages of the viral life cycle. These include:

-

Inhibition of Viral Entry: Blocking the attachment or fusion of the virus with the host cell.

-

Inhibition of Viral Replication: Targeting viral enzymes such as polymerases or proteases that are essential for the replication of the viral genome and the production of viral proteins. [8]* Inhibition of Viral Assembly and Release: Preventing the formation of new viral particles or their release from the host cell.

The ability to introduce a wide range of functional groups at the 6-amino position allows for the fine-tuning of interactions with specific viral targets.

V. Data Presentation: Comparative Analysis of Biological Activity

To facilitate the analysis and comparison of newly synthesized this compound derivatives, it is essential to present the biological data in a clear and structured format.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | R-Group at 6-Amino | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |

| Lead-01 | -H | >100 | >100 |

| Deriv-01a | -COCH3 | 55.2 | 68.4 |

| Deriv-01b | -SO2Ph | 21.7 | 33.1 |

| Doxorubicin | (Reference) | 0.8 | 1.2 |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | R-Group at 6-Amino | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Lead-01 | -H | >256 | >256 | >256 |

| Deriv-02a | -CH2-Pyridine | 64 | 128 | 32 |

| Deriv-02b | -CH2-Thiophene | 32 | 64 | 16 |

| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |

| Fluconazole | (Reference) | N/A | N/A | 8 |

VI. Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising platform for the discovery of novel therapeutic agents. Its inherent biological activity, coupled with the synthetic accessibility for generating diverse libraries of derivatives, makes it an attractive starting point for drug development campaigns targeting cancer, infectious diseases, and viral infections. Future research should focus on the synthesis of a broader range of derivatives with diverse physicochemical properties and the elucidation of their specific molecular targets and mechanisms of action. The integration of computational modeling and in silico screening can further accelerate the identification of lead compounds with enhanced potency and selectivity. The journey from this privileged scaffold to a clinically successful drug is challenging, but the scientific foundation is robust, and the potential rewards for human health are immense.

VII. References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2015). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. International Research Journal of Pure and Applied Chemistry, 8(1), 19-25.

-

Benci, K., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(4), 789.

-

Chaudhari, S. K., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(28), 20008-20038.

-

Benci, K., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. National Institutes of Health.

-

Wang, X., et al. (2012). Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin. European Journal of Medicinal Chemistry, 55, 229-236.

-

Abdellattif, M. H., et al. (2017). Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Bioorganic & Medicinal Chemistry, 25(9), 2649-2661.

-

Singh, R. K., et al. (2021). Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. Polycyclic Aromatic Compounds, 41(5), 1017-1029.

-

Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry.

-

El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(10), 1429-1438.

-

Aroua, L. M., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances.

-

Tan, M. L., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 171, 105789.

-

Kumar, S., et al. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120.

-

Singh, P., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22691-22713.

-

Kankate, R. S., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.

-

Al-Adiwish, W. M., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 15205-15222.

-

Pop, R., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(11), 3326.

-

El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(10), 1429-1438.

-

Kumar, A., et al. (2017). One pot synthesis of Boc-valine derived benzimidazole. Tetrahedron Letters, 58(26), 2589-2592.

-

Benci, K., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. ResearchGate.

-

Bhuvanesh, N., et al. (2021). Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. Molecules, 26(11), 3326.

-

Sharma, D., et al. (2022). An Overview on Biological Activity of Benzimidazole Derivatives. ResearchGate.

-

Loriga, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry, 22(17), 4849-4857.

-

Abbood, H. A., et al. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Annals of the Romanian Society for Cell Biology, 25(6), 11425-11435.

-

Kumar, A., et al. (2016). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(3), 670-677.

-

National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]

-

Satija, G., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Archiv der Pharmazie, 354(10), e2100181.

-

Głuch-Lutwin, M., et al. (2021). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. Molecules, 26(11), 3326.

-

Pop, R., et al. (2022). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 27(11), 3326.

-

Zniber, R., et al. (1999). [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5]. Therapie, 54(5), 637-644.

-

Glavač, D., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules, 28(11), 4426.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nveo.org [nveo.org]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Amino-1-Boc-benzimidazole: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Strategic Advantage of 6-Amino-1-Boc-benzimidazole

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[1][2][3] Its structural similarity to endogenous purines allows it to effectively interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The versatility of the benzimidazole scaffold stems from its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with macromolecular targets.[2]

Within the vast library of benzimidazole-based synthons, this compound emerges as a particularly strategic building block for drug discovery. This is due to the orthogonal reactivity of its functional groups: the nucleophilic 6-amino group and the Boc-protected N1-position of the imidazole ring. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a variety of reaction conditions, allowing for selective functionalization of the 6-amino position. Subsequently, the Boc group can be readily removed under acidic conditions to enable further derivatization at the N1-position, providing a pathway to a diverse array of molecular architectures.

This technical guide will provide an in-depth exploration of the synthesis, properties, and applications of this compound as a key building block in medicinal chemistry. We will delve into its reactivity, providing field-proven insights and detailed experimental protocols for its utilization in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃O₂ | [5] |

| Molecular Weight | 233.27 g/mol | [5] |

| CAS Number | 297756-32-2 | [5] |

| Appearance | Yellow Solid | [6] |

| Purity | Typically >96% | [6] |

Solubility: this compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, methanol, and dimethylformamide (DMF). Its solubility in non-polar solvents like hexanes is limited.

Storage and Handling: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthetic Pathways to this compound

The synthesis of this compound is a multi-step process that begins with the nitration of a suitable benzene derivative, followed by reduction of the nitro group to an amine, cyclization to form the benzimidazole core, and finally, Boc protection. A common synthetic route is outlined below.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Nitro-1H-benzimidazole from 4-Nitro-1,2-phenylenediamine

-

To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in formic acid (10 vol), the reaction mixture is heated to reflux for 4 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the formic acid is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate and the resulting precipitate is filtered, washed with water, and dried to afford 6-nitro-1H-benzimidazole.

Step 2: Synthesis of 6-Amino-1H-benzimidazole

-

6-Nitro-1H-benzimidazole (1.0 eq) is dissolved in methanol (20 vol).

-

Palladium on carbon (10% w/w, 0.1 eq) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 6-amino-1H-benzimidazole.

Step 3: Synthesis of this compound

-

To a solution of 6-amino-1H-benzimidazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 20 vol), a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM (5 vol) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Core Reactivity and Applications in Medicinal Chemistry

The strategic utility of this compound lies in the differential reactivity of its functional groups. The 6-amino group serves as a versatile handle for a variety of transformations, including amide bond formation, sulfonylation, and participation in cross-coupling reactions.

Amide Bond Formation: A Gateway to Diverse Functionality

The formation of an amide bond at the 6-amino position is a robust and widely used strategy to introduce a vast array of side chains, which can modulate the pharmacological properties of the resulting molecule.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. WO2004089912A1 - Novel benzimidazole derivatives and pharmaceutical compositions comprising these compounds - Google Patents [patents.google.com]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles - Google Patents [patents.google.com]

- 5. Design, synthesis, and testing of an 6-O-linked series of benzimidazole based inhibitors of CDK5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Guide to the Synthesis of Novel 6-Aminobenzimidazole Derivatives: Strategies, Protocols, and Mechanistic Insights

Foreword: The Benzimidazole Scaffold as a Cornerstone in Medicinal Chemistry

The benzimidazole ring system, a bicyclic structure formed by the fusion of benzene and imidazole, is a privileged scaffold in drug discovery.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Consequently, benzimidazole derivatives are integral components of numerous marketed drugs, exhibiting antimicrobial, anticancer, antiviral, analgesic, and antihypertensive properties.[3][5][6][7]

Within this versatile class, the 6-aminobenzimidazole core represents a particularly valuable building block. The presence of the amino group at the 6-position provides a crucial handle for further chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[8] This guide offers a comprehensive technical overview of the core synthetic strategies, field-tested protocols, and mechanistic rationale for the synthesis of novel 6-aminobenzimidazole derivatives, designed for researchers and scientists engaged in drug development.

Part 1: Core Synthetic Strategy: The Cyclocondensation Approach

The most robust and widely adopted method for constructing the benzimidazole core is the cyclocondensation reaction between an o-phenylenediamine and a suitable one-carbon (C1) electrophile, such as an aldehyde or a carboxylic acid.[5][9][10][11] This approach offers high convergence and adaptability.

The Causality Behind Reactant Selection

The Diamine Precursor: The synthesis of a 6-aminobenzimidazole derivative logically begins with a 1,2,4-trisubstituted benzene ring. The most common starting material is 4-nitro-1,2-phenylenediamine . The nitro group serves a dual purpose: it is an excellent electron-withdrawing group that can influence the regiochemistry of the cyclization, and more importantly, it is a stable precursor to the target 6-amino group via a straightforward reduction in a later step. Using a precursor like 1,2,4-triaminobenzene directly is often avoided due to its high reactivity and propensity for uncontrolled side reactions and polymerization.

The C1 Electrophile: The choice of the C1 source directly dictates the substituent at the 2-position of the benzimidazole ring, a position critical for modulating biological activity.

-

Aldehydes: Condensation with aldehydes is one of the most common methods, typically proceeding through a Schiff base intermediate followed by oxidative cyclization. This method is often high-yielding and tolerant of a wide range of functional groups on the aldehyde.[12][13]

-

Carboxylic Acids & Derivatives (Esters, Acyl Chlorides): Known as the Phillips synthesis, this method involves heating the diamine with a carboxylic acid, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid.[14] The reaction proceeds via an initial acylation followed by dehydrative cyclization. While conditions can be harsh, this method is highly reliable for installing a variety of 2-substituents.

Mechanistic Pathway and the Role of Catalysis

The cyclocondensation of an o-phenylenediamine with an aldehyde is a two-stage process: initial formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization and subsequent oxidation/aromatization to form the stable benzimidazole ring. The efficiency and selectivity of this process are heavily dependent on the chosen catalytic system.

Various catalysts have been developed to promote this transformation under milder conditions with improved yields.[5] These include:

-

Acid Catalysts: Protic acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., TiCl₃OTf) activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the diamine.[5]

-

Metal Nanoparticles: Heterogeneous catalysts like supported gold (Au/TiO₂) or iron oxide (nano-Fe₂O₃) nanoparticles can facilitate the oxidative cyclization step, often under ambient conditions.[5][13]

-

Green Catalysts: Biocompatible catalysts like L-proline and lactic acid, or even visible-light-driven photocatalysts, offer environmentally benign alternatives that proceed under mild conditions.[9][12]

Below is a generalized mechanism for the acid-catalyzed condensation of an o-phenylenediamine with an aldehyde.

Comparative Data on Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield of 2-substituted benzimidazoles. The following table summarizes reported yields for various systems, providing a reference for experimental design.[15]

| Catalyst System | C1-Source Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Au/TiO₂ | Aromatic Aldehydes | CHCl₃:MeOH (3:1) | 25 | 2 h | High |

| H₂O₂/HCl | Aryl Aldehydes | Acetonitrile | Room Temp | Short | Excellent |

| p-toluenesulfonic acid | Aldehydes | Solvent-free (grinding) | - | Short | High |

| Nano-Fe₂O₃ | Aromatic Aldehydes | Aqueous | - | Short | High |

| MgCl₂·6H₂O | Aldehydes | - | - | Short | High |

| TiCl₃OTf | Aldehydes | - | Room Temp | - | Good to Excellent |

| Bismuth Nitrate | Aldehydes | - | Room Temp | - | Good |

Part 2: Post-Cyclization Derivatization: Crafting Novelty

With the 6-aminobenzimidazole core in hand, the next phase involves strategic functionalization to generate novel derivatives for biological screening. The primary sites for modification are the imidazole nitrogens (N1) and the exocyclic 6-amino group.

A typical synthetic workflow proceeds from a commercially available nitroaniline through protection, cyclization, deprotection, and final functionalization.

Part 3: Validated Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. All steps include rationale and characterization checkpoints.

Protocol 1: Synthesis of 4-Nitro-1,2-phenylenediamine (Precursor)

-

Rationale: This protocol achieves the selective reduction of one nitro group from the readily available 2,4-dinitroaniline. Sodium sulfide is a mild reducing agent that can be used to selectively reduce one nitro group in the presence of another, particularly when one is ortho to an amino group.

-

Materials: 2,4-dinitroaniline, Sodium sulfide nonahydrate (Na₂S·9H₂O), Methanol, Water.

-

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dinitroaniline (0.1 mol) in 150 mL of methanol.

-

In a separate beaker, dissolve sodium sulfide nonahydrate (0.25 mol) in 100 mL of water.

-

Slowly add the sodium sulfide solution to the methanolic suspension of dinitroaniline over 30 minutes. The color of the mixture will darken significantly.

-

Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A dark red precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven at 50°C.

-

Recrystallize the crude solid from an ethanol/water mixture to afford 4-nitro-1,2-phenylenediamine as red-orange needles.

-

-

Characterization: Confirm structure via ¹H NMR, checking for the appearance of two distinct -NH₂ signals and the characteristic aromatic proton splitting pattern. Verify molecular weight with Mass Spectrometry.

Protocol 2: Synthesis of 2-Methyl-6-nitro-1H-benzimidazole

-

Rationale: This is a classic Phillips condensation using acetic acid as both the C1 source and the solvent, with HCl as the catalyst to facilitate dehydrative cyclization.

-

Materials: 4-Nitro-1,2-phenylenediamine, Glacial Acetic Acid, Concentrated HCl.

-

Procedure:

-

Place 4-nitro-1,2-phenylenediamine (0.05 mol) and 50 mL of glacial acetic acid into a 250 mL round-bottom flask with a reflux condenser.

-

Stir the mixture to form a suspension. Carefully add 5 mL of concentrated HCl.

-

Heat the mixture to reflux (approx. 120°C) and maintain for 4 hours. The solid will gradually dissolve, and the solution will darken.

-

Monitor the reaction by TLC until the starting diamine is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8. A yellow-brown precipitate will form.

-

Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash extensively with cold water, and dry under vacuum.

-

-

Characterization: Confirm product formation by ¹H NMR (disappearance of two -NH₂ signals, appearance of a new imidazole N-H proton, and a methyl singlet) and FT-IR (appearance of C=N stretch).[16][17]

Protocol 3: Synthesis of 6-Amino-2-methyl-1H-benzimidazole (Core)

-

Rationale: This step involves the reduction of the nitro group to the target amine. Stannous chloride (SnCl₂) in concentrated HCl is a highly effective and classical method for this transformation.

-

Materials: 2-Methyl-6-nitro-1H-benzimidazole, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl.

-

Procedure:

-

In a 500 mL flask, suspend 2-methyl-6-nitro-1H-benzimidazole (0.04 mol) in 100 mL of concentrated HCl.

-

Cool the flask in an ice bath. To this stirred suspension, add a solution of SnCl₂·2H₂O (0.2 mol) in 50 mL of concentrated HCl portion-wise, keeping the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 5 hours.

-

Cool the mixture again in an ice bath and basify by the very slow and careful addition of 50% NaOH solution until the pH is >10. A dense white precipitate of tin hydroxides will form.

-

Extract the product from the aqueous slurry with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization from ethanol.

-

-

Characterization: The successful synthesis is confirmed by ¹H NMR (shift of aromatic protons and appearance of a new -NH₂ signal), FT-IR (presence of N-H stretching for the new primary amine), and mass spectrometry confirming the expected molecular weight.[16][18][19]

Part 4: Conclusion and Future Outlook

The cyclocondensation of substituted o-phenylenediamines remains the most reliable and versatile strategy for synthesizing the 6-aminobenzimidazole core. The true innovation lies in the judicious selection of catalysts to improve yields and sustainability, and in the subsequent, creative functionalization of the core structure. As drug discovery moves towards more complex and highly specific molecular targets, the development of efficient, green, and modular synthetic routes to novel benzimidazole derivatives is paramount.[20] The methodologies and insights provided in this guide serve as a foundational platform for researchers to build upon, enabling the discovery of the next generation of benzimidazole-based therapeutics.

References

-

Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal. Available at: [Link]

-

Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. NIH Public Access. Available at: [Link]

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Arkivoc. Available at: [Link]

-

Quantum computational, spectroscopic investigations on 6-aminobenzimidazole by DFT/TD-DFT with different solvents and molecular docking studies. ResearchGate. Available at: [Link]

-

visible-light-induced-condensation-cyclization-to-synthesize-benzimidazoles-using-fluorescein-as-a-photocatalyst. Bohrium. Available at: [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). Available at: [Link]

-

Two-Step Synthesis of Benzimidazoles from Nitrosoaromatics. Thieme. Available at: [Link]

-